Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound that has been structurally characterized through X-ray crystallography. [] Its crystal structure belongs to the monoclinic system with the space group P21/n.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Compound Description: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines represent a class of compounds investigated for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds demonstrated potent inhibitory activity against CDK2, exhibiting selectivity over other CDKs. Notably, compound 15 within this series displayed the strongest CDK2 inhibition (Ki = 0.005 µM) and showed sub-micromolar antiproliferative activity against a range of cancer cell lines (GI50 = 0.127–0.560 μM). []
Compound Description: Imatinib is a well-established therapeutic agent used in the treatment of leukemia. It acts by selectively inhibiting the activity of tyrosine kinases. []
Compound Description: NPPA is a compound designed as a potential template for developing drugs against chronic myelogenous leukemia (CML). [] Molecular docking studies indicate its potential to interact with key residues in the active site of kinase enzymes, suggesting its potential as a CML inhibitor.
Compound Description: This compound and its various crystalline forms, including hydrochloride salts and amorphous forms, have been studied extensively. [, , , , ] The research focuses on characterizing these forms, which is crucial for drug development as different forms can impact factors like solubility, stability, and bioavailability.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Compound Description: The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been determined, revealing two independent molecules in the asymmetric unit. [] The compound forms intricate hydrogen-bonding networks in its crystal structure, involving N—H⋯N interactions.
Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, was synthesized and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. []
Compound Description: This research focuses on synthesizing a series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues through a cost-effective synthetic route involving initial substitution followed by Suzuki coupling. []
Compound Description: This compound has been studied in the context of its various solvates and crystalline modifications, highlighting its potential for inhibiting kinase signal transduction, particularly by modulating tyrosine kinase activity. []
Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] Its development involved optimizing the substitution pattern on an aryl ring within a series of N-aryl-N'-pyrimidin-4-yl ureas. NVP-BGJ398 has shown significant antitumor activity in preclinical models.
Compound Description: This compound emerged as a promising candidate as a cyclin-dependent kinase (CDK) inhibitor. [] It demonstrated potent activity against CDKs 1, 2, 4, 8, and 9, showing efficacy in preclinical models of hematologic malignancies.
Compound Description: These compounds represent a class of BRAF-kinase inhibitors with potential applications in cancer treatment, particularly against malignant melanoma. []
Compound Description: Researchers explored the fungicidal activity of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines against Phytophthora capsici, a plant pathogen. [, ] Compound IX-3g showed notable antifungal activity, demonstrating its potential as a lead compound for developing fungicides.
Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] Its development aims to provide a treatment option for various cancers, including non-small cell lung cancer (NSCLC), particularly cases with brain metastases.
Compound Description: These compounds, U7 and U8, have been identified as promising candidates with broad-spectrum insecticidal and fungicidal activities. []
Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor developed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration. []
Compound Description: This compound was developed as a potential PET radioligand for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain. []
Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor, investigated for its potential in treating angiotensin II-induced diseases, including hypertension. [, ]
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant IRAK4 inhibitor developed as a potential treatment for neuroinflammation, including ischemic stroke and traumatic brain injury. []
Compound Description: 13an is a multikinase inhibitor that demonstrates potent activity against Src, KDR, and kinases within the MAPK pathway. [] It shows promise as a potential therapeutic agent for triple-negative breast cancer (TNBC).
Compound Description: N43 is an inhibitor of KDM5 histone H3 lysine 4 demethylases. [] Its design specifically targets a noncatalytic cysteine (Cys481) near the active sites of these enzymes, leading to covalent modification.
Compound Description: This series of compounds was synthesized through the reaction of (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones with guanidine nitrate. []
Metabolites of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide
Compound Description: These compounds are metabolites derived from the metabolism of Acrizanib. [] Understanding the metabolic profile of drugs is crucial for assessing their pharmacokinetic properties and potential for drug interactions.
Compound Description: This study focuses on synthesizing and evaluating the antibacterial activity of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. [] These compounds represent a new class of potential antibacterial agents.
4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine and 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine
Compound Description: These two compounds, featuring a pyrimidin-2-amine core substituted with a triazole and a phenyl group, have been studied for their structural properties and potential antibacterial activity. [, ]
Compound Description: Paliperidone is a heterocyclic compound known for its pharmacological properties. [] It exhibits a distinct structure compared to the target compound, but its therapeutic relevance highlights the importance of exploring diverse heterocyclic scaffolds in drug development.
Compound Description: Elagolix is a potent and orally bioavailable nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It is used clinically for treating endometriosis.
Compound Description: This novel hydrazone derivative has shown promising fungicidal activity against plant pathogens Fusarium oxysporium f.sp. vasinfectum and Dothiorella gregaria. []
(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
Compound Description: These closely related compounds, differing in their chirality, have been characterized structurally. [, ] They provide insights into how subtle structural variations, such as stereochemistry, can impact molecular geometry and potentially influence biological activity.
Compound Description: This compound is a potent and selective inhibitor of Vps34 (a lipid kinase involved in vesicle trafficking and autophagy), making it a potential candidate for cancer treatment. []
Compound Description: This family of compounds acts as inhibitors of IKK-beta, a kinase involved in inflammatory responses. [] They hold potential for treating cancer and inflammatory diseases.
Compound Description: The structure of this compound, confirmed by X-ray crystallography, reveals a planar pyrrolo[2,3-d]pyrimidine system and the presence of intermolecular hydrogen bonding. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.